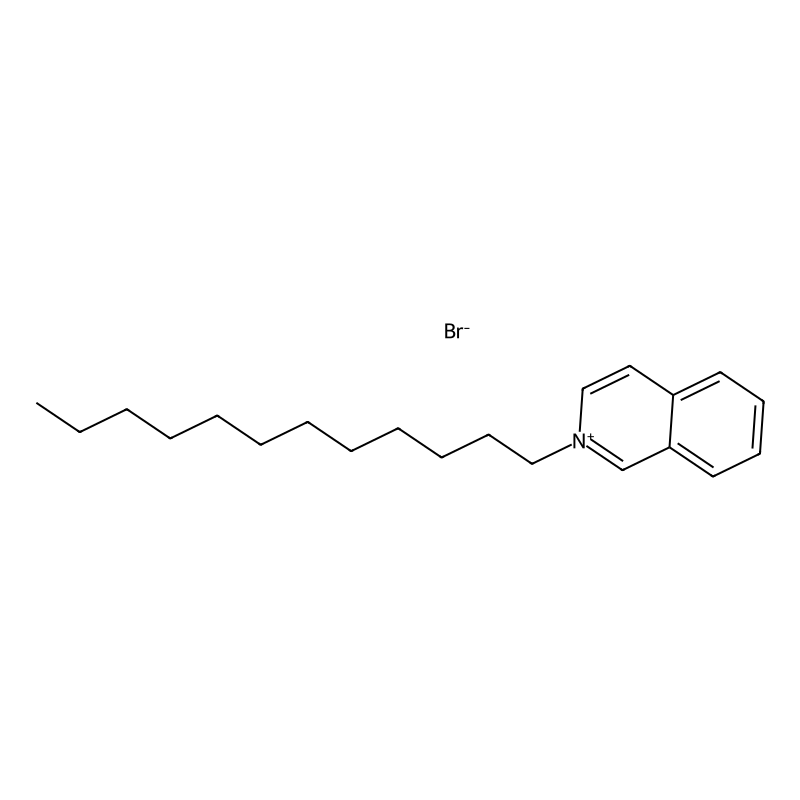

Lauryl isoquinolinium bromide

C21H32BrN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C21H32BrN

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Properties

LIB exhibits antimicrobial activity against various bacteria and fungi []. This property makes it a potential candidate for:

- Developing new disinfectants and antiseptics: Researchers are exploring the use of LIB in formulations for disinfecting surfaces and medical equipment [].

- Enhancing the efficacy of existing antimicrobials: LIB can be combined with other antibiotics to increase their effectiveness against resistant bacterial strains [].

Micelle Formation

LIB forms micelles in aqueous solutions, which are spherical aggregates of surfactant molecules with their hydrophobic tails oriented inwards and hydrophilic heads outwards []. This property makes LIB useful for:

- Drug delivery: LIB micelles can be used to encapsulate and deliver hydrophobic drugs to specific target sites in the body [].

- Protein purification: LIB micelles can help separate proteins from other biological molecules by selectively interacting with them [].

Analytical Chemistry

LIB finds applications in analytical chemistry due to its ability to:

- Separate complex mixtures of compounds: LIB can be used in high-performance liquid chromatography (HPLC) to separate various components based on their interaction with the surfactant [].

- Enhance sensitivity in detection methods: LIB can be employed to improve the sensitivity of analytical techniques like fluorescence spectroscopy [].

Lauryl isoquinolinium bromide is a cationic surfactant belonging to the class of isoquinolinium compounds. Its chemical formula is , and it is characterized by a long alkyl chain, which contributes to its surfactant properties. This compound is primarily utilized in cosmetic formulations and as a pharmaceutical agent due to its ability to interact with biological membranes and its antimicrobial properties .

- Oxidation: Under specific conditions, this compound can be oxidized, resulting in various oxidation products.

- Reduction: Reduction reactions can modify the bromide ion, potentially forming different ionic species.

- Substitution: The bromide ion can be replaced with other anions in the presence of suitable reagents, allowing for diverse chemical transformations .

These reactions are significant for its application in different formulations and for understanding its stability and reactivity.

Lauryl isoquinolinium bromide exhibits notable biological activities, particularly in dermatological applications:

- Hair Growth Delay: This compound targets the germinative cells of hair follicles, selectively destroying them to delay hair growth. This action is beneficial in cosmetic products aimed at hair management.

- Antimicrobial Properties: As a cationic surfactant, it possesses antimicrobial properties that make it effective against various pathogens, enhancing its utility in personal care products and pharmaceuticals .

The synthesis of lauryl isoquinolinium bromide typically involves the following steps:

- Dissolution: Lauryl isoquinolinium chloride is dissolved in an appropriate solvent.

- Reaction: An ammonium bromide solution is added to the mixture, which is then stirred to facilitate the reaction.

- Purification: The reaction mixture is filtered to remove impurities, followed by crystallization to isolate the product.

- Drying: The final product is dried to achieve the desired purity and yield.

Industrial methods may optimize these steps for larger-scale production .

Lauryl isoquinolinium bromide has various applications across multiple fields:

- Cosmetics: Used as an active ingredient in hair care products to manage hair growth.

- Pharmaceuticals: Acts as a diagnostic agent and is employed in certain therapeutic formulations due to its antimicrobial properties .

- Surfactants: Functions as a surfactant in formulations requiring emulsification or stabilization of mixtures.

Research indicates that lauryl isoquinolinium bromide interacts strongly with anionic polyelectrolytes such as poly(acrylic acid sodium salt) and poly(4-styrenesulfonic acid-co-maleic acid) sodium salt. These interactions arise from electrostatic attractions between the positively charged isoquinolinium group and negatively charged groups on polyelectrolyte chains, as well as hydrophobic interactions due to its long alkyl chain. Such interactions are crucial for developing formulations that require enhanced stability and performance .

Similar Compounds

Several compounds share structural or functional similarities with lauryl isoquinolinium bromide. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Cetyl pyridinium chloride | Long alkyl chain, pyridinium | Antimicrobial properties; used in oral care products |

| Benzalkonium chloride | Quaternary ammonium compound | Broad-spectrum antimicrobial; used in disinfectants |

| Dodecylbenzenesulfonic acid | Sulfonic acid derivative | Effective emulsifier; used in detergents |

Lauryl isoquinolinium bromide stands out due to its specific action on hair follicle germinative cells, making it particularly useful in cosmetic applications focused on hair management .

The direct N-alkylation of isoquinoline with lauryl bromide represents the most straightforward synthetic approach for preparing lauryl isoquinolinium bromide [6]. This reaction follows the classical Menschutkin mechanism, wherein the nitrogen atom of isoquinoline acts as a nucleophile, attacking the electrophilic carbon center of lauryl bromide [16] [23]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism, characterized by the simultaneous breaking of the carbon-halide bond and formation of the new nitrogen-carbon bond [16].

The reaction typically requires elevated temperatures ranging from 80 to 130 degrees Celsius and reaction times extending from 6 to 48 hours [16]. Polar aprotic solvents such as acetonitrile or dimethyl sulfoxide facilitate the reaction by stabilizing the transition state and enhancing the nucleophilicity of the isoquinoline nitrogen [30]. The reaction kinetics demonstrate strong solvent dependency, with higher dielectric constant solvents generally providing faster reaction rates [25] [30].

Temperature plays a crucial role in determining reaction efficiency and selectivity [31]. Higher temperatures accelerate the reaction but may lead to side reactions and decomposition products [29]. The activation energy for this type of quaternization reaction typically ranges from 17 to 25 kilocalories per mole, depending on the solvent system employed [30] [31]. The negative entropy of activation observed in these reactions indicates the formation of a highly ordered transition state with significant charge separation [31].

Table 1: Physical Properties of Lauryl Isoquinolinium Bromide

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₂BrN |

| Molecular Weight (g/mol) | 378.4 |

| CAS Number | 93-23-2 |

| Melting Point (°C) | >110 (dec.) |

| Appearance | Off-White to Yellow Solid |

| Stability | Very Hygroscopic |

| Solubility | Soluble in chloroform, methanol (slightly) |

The mechanism involves initial coordination of the isoquinoline nitrogen to the lauryl bromide, followed by nucleophilic attack and subsequent bromide departure [6]. The reaction exhibits second-order kinetics, with the rate being proportional to the concentrations of both reactants [30]. Steric hindrance around the nitrogen center can significantly impact reaction rates, making the reaction sterically controlled rather than thermodynamically controlled [31].

Optimization studies reveal that the molar ratio of reactants significantly influences product yield and purity [16]. Typically, a slight excess of lauryl bromide (1.1 to 1.2 equivalents) ensures complete conversion of the isoquinoline starting material . The reaction can be monitored using nuclear magnetic resonance spectroscopy, with the appearance of characteristic downfield shifts for protons adjacent to the quaternary nitrogen center indicating product formation [16].

Alternative Synthetic Pathways

Beyond direct N-alkylation, several alternative synthetic routes have been developed for preparing lauryl isoquinolinium bromide and related quaternary ammonium compounds [20] [21]. Microwave-assisted synthesis represents a significant advancement in reaction efficiency, reducing reaction times from hours to minutes while maintaining or improving product yields [24]. Under microwave conditions, the synthesis typically requires temperatures between 110 and 170 degrees Celsius with reaction times ranging from 2.5 to 35 minutes [24].

The microwave methodology offers several advantages including enhanced reaction rates, improved energy efficiency, and reduced solvent consumption [24]. The acceleration observed under microwave irradiation results from selective heating of polar molecules and improved mass transfer within the reaction mixture [24]. Yields ranging from 83 to 95 percent have been reported for similar quaternary ammonium salt syntheses using microwave techniques [24].

Phase transfer catalysis presents another viable alternative, particularly for large-scale preparations [19]. This approach utilizes quaternary ammonium catalysts to facilitate the transfer of reactants between immiscible phases, enabling reactions under milder conditions [19]. The method typically operates at temperatures between 60 and 80 degrees Celsius with reaction times of 4 to 12 hours [19].

Table 2: Comparison of Synthesis Methods for Lauryl Isoquinolinium Bromide

| Method | Temperature (°C) | Time | Typical Yield (%) | Advantages |

|---|---|---|---|---|

| Direct N-Alkylation (Conventional) | 80-130 | 6-48 hours | 60-85 | Simple procedure |

| Direct N-Alkylation (Microwave) | 110-170 | 2.5-35 minutes | 83-95 | Fast reaction, high yield |

| Menschutkin Reaction (Polar solvent) | 50-100 | 2-24 hours | 70-90 | Good yields in polar media |

| Menschutkin Reaction (Low dielectric) | 50-55 | 24 hours | 53-95 | Solvent-free purification |

| Phase Transfer Catalysis | 60-80 | 4-12 hours | 65-80 | Mild conditions |

Low dielectric constant solvents such as chloroform have been employed to facilitate product precipitation and simplify purification procedures [16]. In these systems, the reaction typically proceeds at temperatures around 50 to 55 degrees Celsius over 24 hours [16]. The reduced polarity minimizes unwanted side reactions while promoting direct precipitation of the quaternary ammonium product [16].

Transition metal-catalyzed approaches have emerged as sophisticated alternatives for isoquinolinium salt synthesis [7] [20]. Rhodium and iridium catalysts enable carbon-hydrogen activation pathways that can construct complex isoquinolinium frameworks under mild conditions [7] [20]. These methods typically operate at room temperature and provide excellent yields for bi-, tri-, and tetracyclic isoquinoline salts [20].

Sequential palladium-catalyzed reactions offer another strategic approach, combining alpha-arylation and cyclization steps to construct isoquinoline frameworks [21]. This methodology allows convergent combination of readily available precursors in a regioselective manner with excellent overall yields [21]. One-pot procedures have been developed that enable synthesis directly from commercial materials [21].

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of lauryl isoquinolinium bromide presents numerous technical and economic challenges [16] [18]. Industrial-scale production requires careful consideration of reactor design, heat management, solvent recovery, and waste minimization [18] [28]. The selection of appropriate reactor systems must account for the highly exothermic nature of quaternary ammonium salt formation and the need for precise temperature control [16] [18].

Jacketed reactors with mechanical agitation systems are typically employed for large-scale quaternization reactions [18]. These systems provide efficient heat transfer and mixing while maintaining temperature uniformity throughout the reaction mass [18]. Steam heating and cooling coil systems enable rapid temperature adjustments necessary for optimal reaction control [18].

Solvent selection becomes critical at industrial scale due to cost, environmental impact, and recovery considerations [18] [28]. Polar aprotic solvents that facilitate high reaction rates must be balanced against their cost and environmental profile [28]. Solvent recovery systems incorporating distillation columns are essential for economic viability and environmental compliance [18].

Table 3: Purification Techniques and Associated Challenges

| Technique | Efficiency | Recovery (%) | Main Challenge | Scale Suitability |

|---|---|---|---|---|

| Recrystallization from ethanol | High | 70-85 | Hygroscopic nature | Lab to Industrial |

| Recrystallization from chloroform | Moderate | 60-75 | Solvent removal | Lab scale |

| Precipitation with diethyl ether | High | 80-90 | Product precipitation | Lab to Pilot |

| Column chromatography | Very High | 85-95 | Column loading capacity | Lab scale |

| Soxhlet extraction | Moderate | 50-70 | Long extraction time | Lab scale |

Quality control systems for industrial production must address the hygroscopic nature of lauryl isoquinolinium bromide and its tendency to form colored impurities [5] [18]. High-performance liquid chromatography and spectroscopic methods provide necessary analytical capabilities for batch consistency monitoring [18]. Environmental considerations include waste treatment systems for spent solvents and by-products, as well as emission control for volatile organic compounds [28].

Process optimization studies indicate that continuous processing methods may offer advantages over batch operations for quaternary ammonium salt production [27]. Continuous systems provide better heat management, reduced residence time distribution, and improved product consistency [27]. Multi-column countercurrent solvent gradient purification systems have demonstrated superior separation resolution without compromising product yield [27].

The economic viability of industrial production depends heavily on raw material costs, energy consumption, and waste disposal expenses [28]. Lauryl bromide represents a significant cost component, making reaction optimization and complete conversion essential for profitability . Energy integration strategies, including heat recovery from exothermic quaternization reactions, can substantially reduce operating costs [18].

Purification Techniques and Challenges

The purification of lauryl isoquinolinium bromide presents unique challenges stemming from its hygroscopic nature, thermal instability, and tendency to form colored impurities [5] [17] [26]. The compound exhibits a melting point above 110 degrees Celsius with decomposition, limiting the applicability of thermal purification methods [5]. Its very hygroscopic character necessitates careful handling and storage under controlled atmospheric conditions [5].

Recrystallization represents the most widely employed purification technique for quaternary ammonium compounds [17] [26]. Ethanol serves as an effective recrystallization solvent, providing good dissolution at elevated temperatures and efficient crystal formation upon cooling [26]. The process typically achieves recovery rates of 70 to 85 percent while effectively removing ionic and organic impurities [26]. However, the hygroscopic nature of the product requires rapid processing and immediate transfer to moisture-free storage conditions [5].

Table 4: Industrial Scale Production Considerations

| Parameter | Laboratory Scale | Industrial Scale | Key Considerations |

|---|---|---|---|

| Reactor Type | Round-bottom flask | Jacketed reactor | Material compatibility |

| Mixing Requirements | Magnetic stirring | Mechanical agitation | Heat transfer efficiency |

| Heat Management | Oil bath/heating mantle | Steam/cooling coils | Temperature control |

| Solvent Recovery | Rotary evaporation | Distillation columns | Solvent purity |

| Quality Control | Melting point, NMR | HPLC, spectroscopy | Batch consistency |

| Environmental Impact | Minimal waste | Waste treatment required | Regulatory compliance |

Alternative recrystallization solvents including chloroform and methanol have been investigated [5] [16]. Chloroform provides moderate efficiency with recovery rates of 60 to 75 percent, but presents additional safety and environmental concerns [16]. The choice of recrystallization solvent must balance efficiency, safety, and environmental considerations [26].

Precipitation techniques using diethyl ether or hexane as anti-solvents offer high efficiency purification with recovery rates of 80 to 90 percent [16] [18]. The water-miscible aliphatic amine precipitation method provides an alternative approach specifically developed for quaternary ammonium salts [18]. This technique exploits the unique solubility characteristics of quaternary ammonium compounds to achieve selective precipitation from aqueous solutions [18].

Column chromatography provides the highest purification efficiency with recovery rates of 85 to 95 percent [26]. However, the technique is limited to laboratory scale applications due to loading capacity constraints and economic considerations [26]. Silica gel chromatography with gradient elution systems enables separation of closely related impurities and isomers [26].

The hygroscopic nature of lauryl isoquinolinium bromide complicates long-term storage and handling [5]. Moisture absorption leads to product degradation and color formation, necessitating storage under inert atmosphere conditions [5]. Refrigerated storage under nitrogen or argon atmosphere provides optimal stability for extended periods [5].

Crystallization from triethylamine has been reported as an effective purification method for isoquinoline derivatives [17]. This approach involves dissolution at room temperature followed by cooling to negative 20 degrees Celsius to induce crystallization [17]. Multiple crystallization cycles can achieve purities exceeding 99.9 percent with sulfur compound content below 0.015 percent [17].

Advanced purification techniques including mixed-mode chromatography and hydrophobic interaction chromatography offer potential solutions for challenging separations [27]. These methods exploit multiple interaction mechanisms to achieve enhanced resolution between target compounds and impurities [27]. However, their application to lauryl isoquinolinium bromide purification requires further development and optimization [27].

Quantum Chemical Modeling of Isoquinolinium Head Group

The electronic structure and molecular properties of the isoquinolinium head group in lauryl isoquinolinium bromide have been extensively characterized through advanced quantum chemical calculations. Density Functional Theory studies employing the B3LYP functional with the 6-311++G(d,p) basis set have provided comprehensive insights into the electronic properties and desolvation energies of isoquinolinium derivatives [1]. These calculations have revealed that the quaternary nitrogen atom in the isoquinolinium ring exhibits significant electron density redistribution compared to the neutral isoquinoline base structure.

The Highest Occupied Molecular Orbital energy has been calculated at -5.581 eV, while the Lowest Unoccupied Molecular Orbital energy is 1.801 eV, resulting in an energy gap of 3.78 eV for the parent isoquinoline structure [2]. This energy gap indicates substantial electronic stability and provides insights into the chemical reactivity of the isoquinolinium head group. The molecular orbital analysis demonstrates that the positive charge on the quaternary nitrogen significantly affects the electron distribution throughout the aromatic system, enhancing the electron-withdrawing character of the heterocyclic ring.

Semiempirical quantum chemical calculations using the PM3 Hamiltonian combined with Self-Consistent Reaction Field modeling have been successfully applied to study photoinduced electron transfer processes in quinolinium and isoquinolinium systems [3]. These studies have shown that the Marcus theory of electron transfer provides an excellent theoretical framework for understanding the dynamic fluorescence quenching behavior observed in these compounds. The calculated energy barriers for electron transfer processes range from 27.5 to 60.1 kcal/mol, depending on the specific reaction pathway and the presence of water molecule catalysts.

The chemical hardness value of 0.529 and electronegativity parameters derived from quantum chemical calculations indicate the reactivity profile of the isoquinolinium head group [2]. These global reactivity descriptors provide valuable information for predicting the interaction patterns with various chemical species and the overall stability of the molecular system.

Molecular Dynamics Simulations of Alkyl Chain Behavior

Molecular dynamics simulations have revealed crucial information about the conformational behavior and dynamic properties of the dodecyl alkyl chain in lauryl isoquinolinium bromide. All-atom molecular dynamics simulations using CHARMM and AMBER force fields have demonstrated that the lauryl chain exhibits significant embedding into lipid bilayer structures, while the isoquinolinium head group facilitates interfacial interactions .

The alkyl chain length has been shown to have profound effects on the molecular dynamics and overall behavior of isoquinolinium-based surfactants. Computational studies have established that alkyl chain order increases with both chain length and reduced temperature, following trends similar to those observed in alkylsilane stationary phases [5]. For lauryl isoquinolinium bromide, the twelve-carbon alkyl chain provides an optimal balance between hydrophobic interactions and molecular flexibility.

Temperature-dependent molecular dynamics simulations have revealed that internal degrees of freedom must be considered to accurately predict the collisional cross-section values for aromatic compounds with flexible alkyl chains [6]. These simulations have shown that higher temperature calculations (500-700 K) provide better agreement with experimental values compared to room temperature simulations, indicating the importance of conformational sampling in understanding the true behavior of these amphiphilic molecules.

The diffusion coefficient and binding energies calculated from molecular dynamics simulations indicate that compounds with twelve-carbon alkyl chains exhibit optimal adsorption characteristics. The random distribution of molecules at low concentrations facilitates effective surface adsorption, while the extended alkyl chain provides sufficient hydrophobic driving force for self-assembly processes [7].

Theoretical Analysis of Cation-Anion Interactions

Electrospray ionization mass spectrometry combined with quantum chemical calculations has provided quantitative scales for cation-anion interaction strengths in isoquinolinium-based ionic systems [8]. These studies have revealed that bromide anions exhibit strong coordination to isoquinolinium cations, forming stable ion pairs with significant electrostatic stabilization.

The interaction energies between the positively charged isoquinolinium head group and bromide anions have been characterized through computational thermodynamics approaches. Quantum chemical calculations demonstrate that anion-π interactions between fluorine atoms and cationic isoquinolinium cores occur at distances of 3.14-3.40 Å, indicating substantial non-covalent stabilization [9]. These interactions play a crucial role in determining the solid-state packing arrangements and solution-phase behavior of lauryl isoquinolinium bromide.

Computational analysis of different anion types has shown that the interaction strength follows the order: bromide > tetrafluoroborate > hexafluorophosphate [10] [11]. This hierarchy directly influences the thermal transition temperatures and mesophase behavior of isoquinolinium salts. The strong electrostatic interactions with bromide anions result in higher melting points and enhanced thermal stability compared to more voluminous anions.

Molecular electrostatic potential mapping has revealed the charge distribution patterns that govern cation-anion interactions in these systems. The quaternary nitrogen center serves as the primary site for electrostatic interaction with anions, while the extended π-system of the isoquinolinium ring provides additional stabilization through charge delocalization effects.

Computational Prediction of Self-Assembly Behavior

Quantitative Structure-Activity Relationship modeling combined with Artificial Neural Networks has been successfully applied to predict the aggregation behavior of cationic surfactants, including isoquinolinium derivatives [12] [13]. These computational approaches have demonstrated correlation coefficients of 0.94 and root mean square errors of 4.99 for aggregation number predictions, indicating high predictive accuracy for surfactant self-assembly properties.

Graph Convolutional Neural Networks have emerged as powerful tools for predicting critical micelle concentrations directly from molecular structure [14]. These methods require minimal input and provide fast prediction speeds with good generalizability across different surfactant types. For lauryl isoquinolinium bromide, the critical micelle concentration has been predicted to be lower than analogous pyridinium-based surfactants, consistent with experimental observations [15].

Molecular Thermodynamics Theory combined with molecular dynamics simulations has provided comprehensive understanding of micelle formation mechanisms. The MD-MTT framework successfully reproduces experimental surface excess concentrations and surface tension values for related surfactant systems [16]. These computational approaches predict that lauryl isoquinolinium bromide will form stable micelles with enhanced surface activity compared to conventional quaternary ammonium surfactants.

Coarse-grained molecular dynamics simulations using dissipative particle dynamics schemes have been developed to study surfactant aggregation over extended time and length scales [17]. These methods capture the essential physics of micelle formation while maintaining computational efficiency. The results demonstrate that despite the loss of atomic detail, coarse-grained models accurately predict structural and transport properties of surfactant systems, making them valuable tools for predicting the self-assembly behavior of lauryl isoquinolinium bromide in various environments.